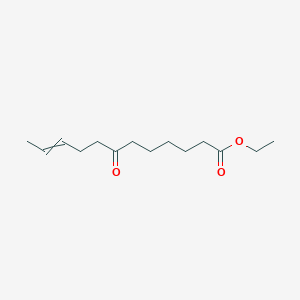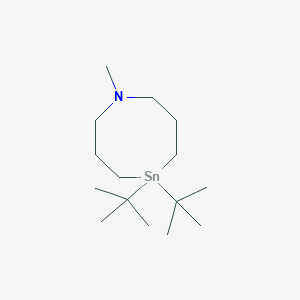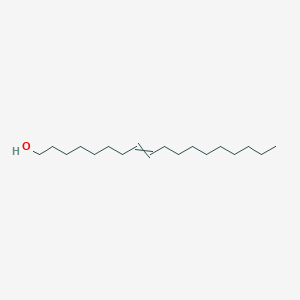
Octadec-8-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Oleic Acid Esters: One common method for synthesizing Octadec-8-EN-1-OL is through the hydrogenation of oleic acid esters.
Bouveault–Blanc Reduction: Another method involves the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce oleic acid esters to this compound without affecting the double bond.
Industrial Production Methods:
Extraction from Natural Sources: this compound can be extracted from natural sources such as beef fat, fish oil, and olive oil.
Chemical Synthesis: Industrial production often involves chemical synthesis from oleic acid derivatives, utilizing hydrogenation or reduction techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octadec-8-EN-1-OL can undergo oxidation reactions to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols using hydrogen gas and a metal catalyst.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium (Pd) or nickel (Ni) catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halides and esters.
Applications De Recherche Scientifique
Chemistry:
Surfactant: Octadec-8-EN-1-OL is used as a nonionic surfactant in various chemical formulations.
Emulsifier: It acts as an emulsifier in the preparation of emulsions and dispersions.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine:
Drug Delivery: this compound has been investigated as a carrier for delivering medications through the skin or mucous membranes.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Octadecan-1-ol: A saturated fatty alcohol with similar emollient properties but lacks the double bond.
Hexadecan-1-ol: Another saturated fatty alcohol with a shorter carbon chain.
Elaidyl Alcohol: The trans isomer of Octadec-8-EN-1-OL, which has different physical properties due to the trans configuration.
Uniqueness:
Double Bond Configuration: The presence of a cis double bond at the 9th carbon atom gives this compound unique chemical and physical properties, such as lower melting point and different reactivity compared to its saturated and trans isomers.
Versatility: Its ability to act as a surfactant, emulsifier, and emollient makes it highly versatile in various applications.
Propriétés
Numéro CAS |
105772-52-9 |
|---|---|
Formule moléculaire |
C18H36O |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
octadec-8-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,19H,2-9,12-18H2,1H3 |
Clé InChI |
FYRODKHLFIFIEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

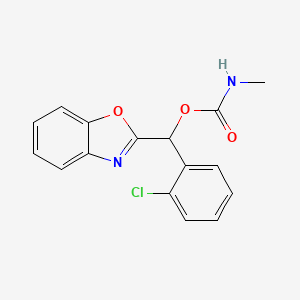
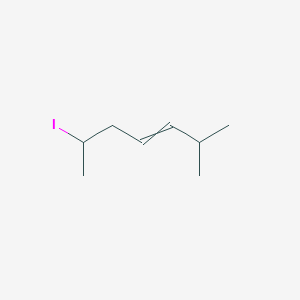
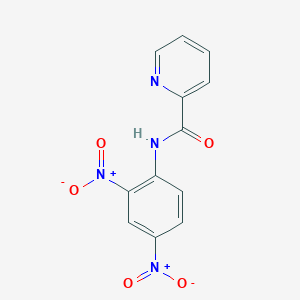
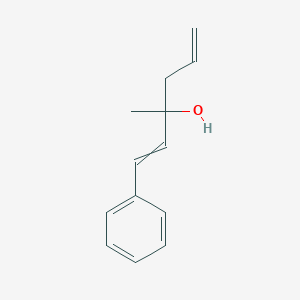
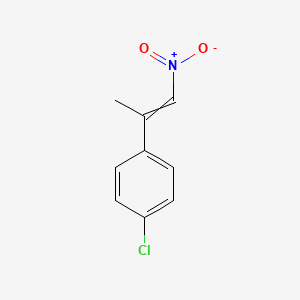
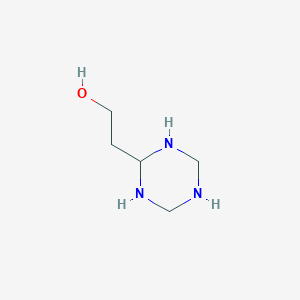
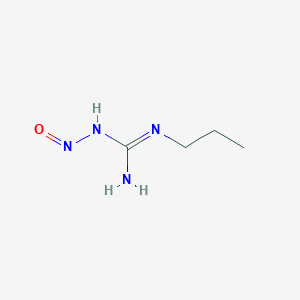
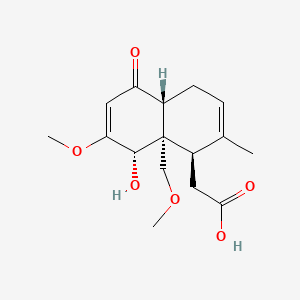
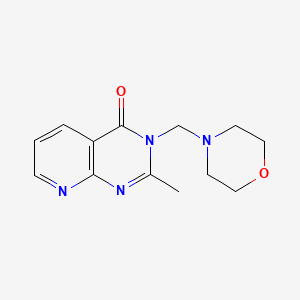
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
